4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine ring, which is further connected to a piperazine ring substituted with a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 1-(3-phenylpropyl)piperazine can be reacted with the pyrimidine intermediate under basic conditions.
Morpholine Ring Introduction: The final step involves the attachment of the morpholine ring to the pyrimidine core. This can be achieved through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the piperazine and morpholine rings, where nucleophiles can replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides, amines, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpropyl group may yield benzaldehyde or benzoic acid derivatives, while reduction of the pyrimidine ring may produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new drugs for conditions such as Alzheimer’s disease or schizophrenia.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperazine and morpholine rings can interact with various receptors in the central nervous system, modulating neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- 4-{2-[4-(4-phenylbutyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyridine
Uniqueness
Compared to similar compounds, 4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of a morpholine ring with a pyrimidine and piperazine ring makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
4-[2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-5-19(6-3-1)7-4-10-24-11-13-26(14-12-24)21-22-9-8-20(23-21)25-15-17-27-18-16-25/h1-3,5-6,8-9H,4,7,10-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDACBWNHMLECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.